6-Chloro-2-ethyl-2H-pyridazin-3-one
Overview
Description
6-Chloro-2-ethyl-2H-pyridazin-3-one is a heterocyclic compound with the molecular formula C6H7ClN2O. It belongs to the pyridazinone family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. This compound is known for its diverse pharmacological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that pyridazinone derivatives can interact with various targets, leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacodynamic profiles .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-ethyl-2H-pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain phosphodiesterases, which are enzymes that break down cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important signaling molecules in cells. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterases, this compound can enhance the signaling pathways mediated by cyclic AMP and cyclic GMP . This can lead to changes in gene expression and alterations in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterases, which leads to increased levels of cyclic nucleotides . This can result in the activation of protein kinase A and protein kinase G, which are involved in various cellular processes. Additionally, this compound may bind to specific receptors or ion channels, modulating their activity and contributing to its overall effects on cells.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing cyclic nucleotide signaling and improving cellular function . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific organs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a crucial role in the oxidation and breakdown of this compound . The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for its biochemical and cellular effects, as it determines the local concentration of the compound and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may accumulate in the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-2H-pyridazin-3-one typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of 2-ethyl-3-oxobutanoic acid hydrazide with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazinones.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, N-oxides, and dihydropyridazinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-ethyl-2H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It exhibits various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
6-Chloro-2-ethyl-2H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with similar structural features.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other pyridazinone derivatives .
Properties
IUPAC Name |
6-chloro-2-ethylpyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUVRLDRIGSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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